Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a chemical compound with the molecular formula C16H28O and a molecular weight of 236.39292 . This compound is known for its unique structure, which includes multiple methyl groups and a methoxy group attached to a naphthalene core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common synthetic route includes the hydrogenation of a precursor compound under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is utilized in various scientific research fields:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of steric hindrance on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism by which Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Octahydro-8-methoxy-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene can be compared with other similar compounds, such as:
Isolongifolene: A structurally similar compound with different functional groups, leading to variations in chemical reactivity and applications.
2,3A-ethanoindan: Another related compound with a similar core structure but different substituents, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
94278-37-2 |
---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
10-methoxy-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |
InChI |
InChI=1S/C16H28O/c1-14(2)8-7-12(17-5)13-15(3,4)11-6-9-16(13,14)10-11/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
CAASAEIMOLBQBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2C13CCC(C3)C2(C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.